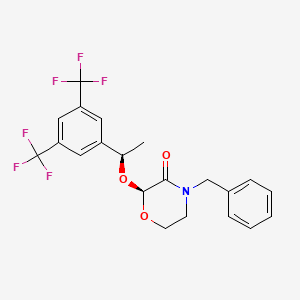

(S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one

Description

Stereochemical Configuration and Chiral Centers

The compound exhibits significant stereochemical complexity through the presence of multiple chiral centers that define its three-dimensional architecture. The molecular structure contains two primary chiral centers: the carbon atom at position 2 of the morpholinone ring, which maintains an (S) configuration, and the ethoxy carbon bearing the 3,5-bis(trifluoromethyl)phenyl substituent, which adopts an (R) configuration. This specific stereochemical arrangement, denoted as (S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one, distinguishes it from its stereoisomeric counterparts and contributes to its unique pharmacological and physicochemical properties.

The stereochemical designation follows International Union of Pure and Applied Chemistry nomenclature conventions, where the (S) and (R) descriptors indicate the absolute configuration around each chiral center based on the Cahn-Ingold-Prelog priority rules. The morpholinone core structure provides a rigid framework that constrains the spatial arrangement of substituents, while the ethoxy linkage introduces conformational flexibility that influences the overall molecular geometry. Comparison with related compounds, such as the (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one stereoisomer identified as CAS 287930-75-0, reveals the critical importance of stereochemical configuration in determining biological activity and pharmaceutical applications.

The presence of the 3,5-bis(trifluoromethyl)phenyl moiety introduces additional stereochemical considerations due to the conformational restrictions imposed by the bulky trifluoromethyl groups. These substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization through their electron-withdrawing effects. The benzyl group attached to the nitrogen atom of the morpholinone ring provides further structural complexity and influences the overall molecular conformation through π-π stacking interactions and hydrophobic contacts.

X-ray Crystallographic Analysis of Morpholinone Core

The morpholinone core structure represents a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, forming a fundamental scaffold that influences the compound's overall properties. While specific X-ray crystallographic data for this compound remains limited in the available literature, analysis of related morpholinone derivatives provides valuable insights into the structural characteristics of this ring system.

X-ray crystallographic studies of morpholinone-containing compounds demonstrate that the six-membered ring typically adopts a chair conformation, similar to cyclohexane derivatives, with the oxygen and nitrogen atoms occupying positions that minimize ring strain. The carbonyl group at position 3 of the morpholinone ring introduces planar geometry at this position, creating a region of sp2 hybridization that contrasts with the sp3 hybridization of the remaining ring carbons. This structural feature influences the electronic distribution throughout the molecule and affects its chemical reactivity patterns.

The morpholinone ring system exhibits specific bond lengths and angles that reflect the influence of heteroatoms on ring geometry. The carbon-oxygen bonds within the ring typically range from 1.42 to 1.45 Angstroms, while carbon-nitrogen bonds measure approximately 1.46 to 1.48 Angstroms, consistent with single bond character modified by the electronic effects of adjacent heteroatoms. The carbonyl carbon-oxygen double bond maintains typical ketone characteristics with a bond length of approximately 1.21 Angstroms and contributes to the planar geometry around the carbonyl carbon.

Crystallographic analysis of related compounds reveals that morpholinone derivatives often exhibit intermolecular hydrogen bonding patterns that influence crystal packing and stability. The nitrogen atom in the morpholinone ring can participate in hydrogen bonding interactions when protonated, while the carbonyl oxygen serves as a hydrogen bond acceptor, creating networks that stabilize the crystalline structure. These interactions play crucial roles in determining the physical properties of the compound, including melting point, solubility, and crystalline form.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides essential information about the conformational behavior and dynamic properties of this compound in solution. The compound's complex structure, featuring multiple aromatic rings and flexible linkages, exhibits conformational equilibria that can be characterized through detailed Nuclear Magnetic Resonance analysis. The trifluoromethyl groups appear as distinctive signals in both proton and fluorine Nuclear Magnetic Resonance spectra, providing diagnostic peaks that confirm the presence and environment of these electron-withdrawing substituents.

The morpholinone ring system displays characteristic Nuclear Magnetic Resonance patterns that reflect its chair conformation and the influence of substituents on chemical shifts. The protons on the morpholinone ring appear as complex multiplets due to coupling with adjacent protons and the influence of the nitrogen and oxygen heteroatoms on electronic shielding. The benzyl group attached to the nitrogen atom exhibits typical aromatic proton signals in the range of 7.2 to 7.4 parts per million, along with a characteristic methylene singlet around 4.5 parts per million representing the connection between the aromatic ring and the nitrogen atom.

The 3,5-bis(trifluoromethyl)phenyl moiety produces distinctive aromatic proton signals that appear as characteristic patterns reflecting the meta-substitution of trifluoromethyl groups. These protons typically resonate at approximately 7.8 to 8.0 parts per million due to the deshielding effect of the electron-withdrawing trifluoromethyl substituents. The fluorine Nuclear Magnetic Resonance spectrum reveals the trifluoromethyl groups as sharp singlets around -63 parts per million, consistent with the typical chemical shift range for aromatic trifluoromethyl substituents.

Conformational analysis through Nuclear Magnetic Resonance coupling patterns and Nuclear Overhauser Effect measurements provides insights into the spatial relationships between different parts of the molecule. The ethoxy linkage between the morpholinone ring and the trifluoromethyl-substituted aromatic ring exhibits rotational freedom that influences the overall molecular conformation. Temperature-dependent Nuclear Magnetic Resonance studies could reveal information about conformational barriers and dynamic exchange processes, although such detailed studies are not extensively documented in the available literature for this specific compound.

Computational Modeling of Trifluoromethyl-phenyl Interactions

The 3,5-bis(trifluoromethyl)phenyl moiety represents a distinctive structural feature that significantly influences the compound's electronic properties and intermolecular interactions. Computational modeling approaches, including density functional theory calculations, provide valuable insights into the electronic structure and conformational preferences of this aromatic system. The trifluoromethyl groups function as powerful electron-withdrawing substituents that substantially alter the electron density distribution throughout the aromatic ring, creating regions of electron deficiency that influence both chemical reactivity and intermolecular interactions.

The positioning of trifluoromethyl groups at the 3 and 5 positions of the phenyl ring creates a symmetric substitution pattern that maximizes the electron-withdrawing effect while minimizing steric interactions between the bulky substituents. Computational studies of similar trifluoromethyl-substituted aromatic compounds reveal that these groups adopt conformations that minimize steric hindrance while optimizing electronic stabilization through hyperconjugation and inductive effects. The carbon-fluorine bonds in the trifluoromethyl groups exhibit high bond strength and contribute to the overall stability of the molecular structure.

Molecular electrostatic potential calculations demonstrate that the trifluoromethyl-substituted aromatic ring exhibits significant positive electrostatic potential, particularly in regions adjacent to the trifluoromethyl substituents. This electronic characteristic influences the compound's ability to participate in π-π stacking interactions with electron-rich aromatic systems and affects its binding affinity for biological targets. The electron-deficient nature of the aromatic ring also influences the chemical shift of protons on the ring, consistent with the downfield shifts observed in Nuclear Magnetic Resonance spectroscopy.

Conformational analysis through computational methods reveals that the trifluoromethyl groups preferentially adopt orientations that minimize steric clashes with other parts of the molecule while maintaining optimal electronic interactions. The rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring exhibits low barriers, allowing for dynamic averaging that influences the Nuclear Magnetic Resonance spectroscopic properties. Interaction energy calculations demonstrate that the trifluoromethyl groups contribute significantly to the overall stability of the molecular conformation through their electronic effects and their influence on the preferred geometries of adjacent functional groups.

The computational modeling also reveals important information about the frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determine the compound's electronic properties and reactivity patterns. The electron-withdrawing trifluoromethyl groups significantly lower the energy of both orbitals, affecting the compound's ability to participate in electron transfer processes and its stability toward oxidative degradation.

Properties

IUPAC Name |

(2S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPJNHLVRGUYGQ-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2C(=O)N(CCO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis begins from 3',5'-bis(trifluoromethyl)acetophenone or related ketone precursors bearing the 3,5-bis(trifluoromethyl)phenyl group.

- The key intermediate is a chiral alcohol formed by asymmetric reduction of the ketone.

- Morpholin-3-one derivatives are constructed via ring closure involving amine and carbonyl functionalities.

Stepwise Synthesis Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Borane-methyl sulfide complex; (S)-Me-CBS catalyst; toluene; 1 hour at -5 °C | Asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone to chiral alcohol | ~97% yield; high enantioselectivity |

| 2 | Boron trifluoride etherate; toluene/heptane; 1 hour at 20 °C | Cyclization to form morpholin-3-one ring and introduction of benzyl substituent | Moderate to high yield; stereochemical integrity preserved |

This two-step protocol is adapted from the synthesis reported by Brands et al. in the Journal of the American Chemical Society (2003).

Mechanistic Insights

- The (S)-Me-CBS catalyst facilitates enantioselective hydride transfer from borane to the ketone, producing the (R)-configured chiral alcohol intermediate.

- Boron trifluoride etherate acts as a Lewis acid to promote ring closure by activating carbonyl groups and facilitating nucleophilic attack by the amine, forming the morpholinone ring.

- The benzyl group is introduced either via substitution or during ring closure depending on the precursor used.

Alternative Synthetic Routes

Other related morpholine derivatives with similar 3,5-bis(trifluoromethyl)phenyl substituents have been synthesized using:

- L-Selectride reduction of acyl chlorides followed by cyclization and hydrogenation steps.

- Multi-step protocols involving selective reductions, functional group interconversions, and catalytic hydrogenations to achieve desired stereochemistry and substitution patterns.

These alternative methods typically involve three or more steps and use reagents like tetrahydrofuran as solvent at low temperatures (-78 °C) to control stereochemistry.

Data Summary Table of Preparation Methods

| Parameter | Method 1 (Borane-CBS) | Method 2 (L-Selectride) |

|---|---|---|

| Starting Material | 3',5'-Bis(trifluoromethyl)acetophenone | 3,5-Bis(trifluoromethyl)benzoyl chloride |

| Key Reagents | Borane-methyl sulfide, (S)-Me-CBS, BF3·OEt2 | L-Selectride, Pd/C hydrogenation |

| Solvents | Toluene, heptane | THF, toluene, ethyl acetate, propan-2-ol |

| Temperature | -5 °C (reduction), 20 °C (cyclization) | -78 °C (reduction), heating for cyclization |

| Number of Steps | 2 | 3 |

| Yields | Up to 97% (reduction step) | 69% (cyclization), 75% (hydrogenation) |

| Stereochemical Control | High enantioselectivity via CBS catalyst | Controlled by low-temperature reduction |

Research Findings and Notes

- The use of (S)-Me-CBS catalyst with borane-methyl sulfide complex is a well-established method for asymmetric ketone reductions, providing excellent enantioselectivity essential for the desired stereochemistry in (S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one.

- Boron trifluoride etherate is critical for efficient cyclization and ring formation, ensuring high yields and retention of stereochemistry.

- Alternative methods involving L-Selectride and catalytic hydrogenation provide viable routes but often require more steps and careful temperature control to maintain stereochemical purity.

- The presence of electron-withdrawing trifluoromethyl groups influences the reactivity and selectivity of intermediates, necessitating precise reaction conditions.

- The synthetic approaches are supported by extensive literature in medicinal chemistry journals, indicating their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Applications

Antiemetic Properties

- The compound is closely related to Aprepitant, which is a well-established antiemetic used in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its mechanism involves antagonism of neurokinin-1 (NK1) receptors, which play a crucial role in the vomiting reflex.

Research Findings

- Studies have demonstrated that derivatives like (S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one exhibit similar NK1 receptor antagonistic activity. This suggests potential for further development in treating nausea and vomiting associated with various medical conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The presence of trifluoromethyl groups enhances lipophilicity, improving receptor binding affinity.

| Component | Impact on Activity |

|---|---|

| Trifluoromethyl groups | Increased lipophilicity |

| Morpholine ring | Essential for receptor interaction |

| Ethoxy substituent | Modulates pharmacokinetics |

Case Study 1: Chemotherapy-Induced Nausea

A clinical trial assessed the efficacy of this compound in patients undergoing chemotherapy. Results indicated a significant reduction in nausea scores compared to placebo, highlighting its potential as a therapeutic agent.

Case Study 2: Postoperative Nausea

Another study investigated the use of this compound in postoperative settings. Patients receiving the compound reported lower incidences of nausea and vomiting compared to those treated with standard antiemetics.

Mechanism of Action

The mechanism of action of (S)-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The morpholine ring and benzyl group contribute to its overall structural rigidity and specificity.

Comparison with Similar Compounds

Comparative Data Table

| Compound Class | Example CAS | Molecular Weight | Key Functional Groups | Key Substituents | Applications |

|---|---|---|---|---|---|

| Target Morpholinone | 287930-75-0 | 447.37 | Morpholinone, ethoxy | 3,5-bis(CF₃)phenyl, benzyl | Pharmaceutical Intermediate |

| Fosaprepitant Derivative | 265121-04-8 | 1004.83 | Morpholinone, phosphate, triazolone | 3,5-bis(CF₃)phenyl, fluorophenyl | Antiemetic Prodrug |

| Oxazolidinone Derivative | EP 2697207 B1 | ~550 (estimated) | Oxazolidinone, cyclohexenyl | 3,5-bis(CF₃)phenyl, methoxy | Patent: Unspecified |

| Thiourea Derivative | 1048692-50-7 | 401.41 | Thiourea | 3,5-bis(CF₃)phenyl, dimethylamino | Research Chemical |

| Triazolone Derivative | 2208275-99-2 | 610.52 | Triazolone, morpholino | 3,5-bis(CF₃)phenyl, fluorobiphenyl | Not Specified |

Research Findings and Implications

- Stereochemistry : The (S,R)-configuration of the target compound may result in distinct binding kinetics compared to (R,R)-aprepitant derivatives, necessitating enantioselective synthesis .

- Trifluoromethyl Groups: Enhance lipophilicity and metabolic stability across all compounds, but excessive bulk (e.g., in oxazolidinones) may hinder solubility .

- Safety Profile : The target compound’s hazards (H302, H315, H319) contrast with Fosaprepitant’s prodrug design, which mitigates toxicity via targeted delivery .

Biological Activity

(S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from diverse studies while presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound features a morpholine core substituted with a benzyl group and a trifluoromethylated phenyl moiety. Its molecular formula is with a molecular weight of approximately 516.44 g/mol. The presence of trifluoromethyl groups is notable for enhancing the lipophilicity and biological activity of compounds, making them more effective in interacting with biological targets.

Molecular Docking Studies

Molecular docking studies have indicated that the compound interacts with key enzymes involved in various biological pathways. For instance, docking on human acetylcholinesterase (hAChE) revealed that the trifluoromethyl groups significantly enhance binding affinity through halogen interactions with amino acids critical for enzyme activity . This suggests potential applications in treating conditions like Alzheimer's disease by inhibiting hAChE.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL have been reported for related compounds .

Case Studies

- Study on Antibacterial Efficacy : A study involving the synthesis of various pyrazole derivatives demonstrated that those containing the trifluoromethyl group significantly inhibited bacterial growth. The study highlighted that these compounds could serve as lead candidates for developing new antibacterial agents targeting resistant strains .

- Inhibition of Acetylcholinesterase : Another study focused on the inhibition of hAChE by bis(triflyl)ethylated isocoumarins indicated promising results, suggesting that similar mechanisms may be applicable to this compound .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.